![molecular formula C10H21ClN2 B1469894 Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride CAS No. 2206243-85-6](/img/structure/B1469894.png)
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride
Overview
Description
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride (OHQ) is a synthetic compound that has been used in scientific research for decades. It is a colorless, crystalline solid that has a melting point of 119-120°C and a molecular weight of 222.7 g/mol. OHQ has a wide range of applications in laboratory experiments, including biochemical, physiological, and pharmacological studies. OHQ is a versatile compound, as it can be used to study the effects of various drugs on the body, as well as to investigate the mechanism of action of various drugs.
Mechanism Of Action
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride acts as an agonist at a variety of receptor sites in the body, including the muscarinic, nicotinic, and serotonin receptors. By binding to these receptors, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride activates the associated pathways and produces a variety of physiological responses. For example, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has been shown to activate the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to activate the release of acetylcholine, which is involved in the regulation of muscle contraction. In addition, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has also been shown to activate the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize, and it is relatively stable in solution. However, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride is a relatively weak agonist, and it is not as potent as some other compounds. In addition, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride is not as widely used as some other compounds, and it may not be available in all laboratories.
Future Directions
In the future, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride may be used to investigate the effects of drugs on the immune system, as well as to investigate the effects of drugs on the endocrine system. In addition, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride may be used to study the effects of drugs on the cardiovascular system and the nervous system. Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride may also be used to study the effects of drugs on the metabolism and to investigate the mechanism of action of various drugs. Finally, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride may be used to study the effects of drugs on the development and function of the brain.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs on the body. Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has also been used to study the effects of drugs on the nervous system, as well as to investigate the effects of drugs on the cardiovascular system. In addition, Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride has been used to study the effects of drugs on the immune system, as well as to investigate the effects of drugs on the endocrine system.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDTPPZKWZXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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